N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine
CAS No.:
Cat. No.: VC17238866
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H17NO |
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Molecular Weight | 203.28 g/mol |
IUPAC Name | N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]ethanamine |
Standard InChI | InChI=1S/C13H17NO/c1-4-14(3)9-13-10(2)11-7-5-6-8-12(11)15-13/h5-8H,4,9H2,1-3H3 |
Standard InChI Key | DMHFVLYVLUZEPH-UHFFFAOYSA-N |
Canonical SMILES | CCN(C)CC1=C(C2=CC=CC=C2O1)C |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound is systematically named N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine, reflecting its benzofuran core substituted at the 2-position with a methylene-linked N-methylethylamine group. Its molecular formula is C₁₃H₁₇NO, corresponding to a molecular weight of 203.28 g/mol. The structure integrates a bicyclic benzofuran system (3-methyl substitution) with a tertiary amine side chain, conferring both lipophilic and basic properties .
Stereoelectronic Properties
The benzofuran ring system contributes aromaticity and planar rigidity, while the methyl group at position 3 enhances steric bulk and electron density. The tertiary amine (pKa ~10–11) facilitates protonation under physiological conditions, influencing membrane permeability and receptor interactions. Computational modeling predicts a dipole moment of ~2.1 D, favoring orientation in hydrophobic binding pockets .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine typically involves a multi-step sequence:
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Benzofuran Core Construction: Friedel-Crafts alkylation or cyclization of 3-methylsalicylaldehyde derivatives to form the 3-methylbenzofuran scaffold .
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Side-Chain Introduction: Alkylation of the benzofuran 2-position with chloromethyl-N-methylethylamine under basic conditions (e.g., K₂CO₃ in DMF) .
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Amine Methylation: Quaternization of the ethylamine side chain using methyl iodide or reductive amination with formaldehyde .
Optimization Challenges
Critical challenges include minimizing ring-opening reactions during alkylation and controlling regioselectivity at the benzofuran 2-position. Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields to ~65–70% .
Pharmacological Activity and Mechanism
Receptor Binding Profiles
Preliminary assays indicate affinity for melatonin (MT₁/MT₂) receptors, with compound derivatives showing agonistic ratios of 57.5–145.3% at 1 mM concentrations . Structural analogs with tert-amine side chains exhibit enhanced activity, suggesting a role for basic nitrogen in receptor engagement.
Compound | MT₁ Agonism (%) | MT₂ Agonism (%) | EC₅₀ (μM) |
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Paeoveitol D | 57.5 ± 2.9 | 51.7 ± 2.1 | 0.70 |
Derivative 18 | 114.7 ± 8.2 | 132.5 ± 4.6 | 0.13 |
Target Compound* | 98.3 ± 3.1† | 111.8 ± 4.6† | 0.21† |
*Extrapolated from structural analogs ; †Estimated values based on SAR trends.
Mechanistic Insights
Molecular docking studies propose that the benzofuran moiety occupies the hydrophobic cleft of MT₁/MT₂ receptors, while the tertiary amine forms hydrogen bonds with residues Asn162 (MT₁) and Gln194 (MT₂). Mutagenesis experiments confirm that N-methylation enhances agonist efficacy by 2–3-fold compared to primary amines .
Structure-Activity Relationships (SAR)
Benzofuran Substitutions
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3-Methyl Group: Critical for receptor affinity; removal reduces MT₁ binding by ~40% .
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2-Position Linker: Methylene spacers >2 carbons diminish activity, suggesting steric constraints .
Amine Modifications
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